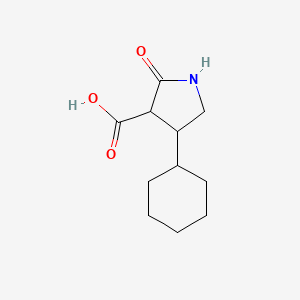

4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid

描述

属性

IUPAC Name |

4-cyclohexyl-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10-9(11(14)15)8(6-12-10)7-4-2-1-3-5-7/h7-9H,1-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNGVJHNUWGREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNC(=O)C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization Approaches

One common approach is the cyclization of suitably functionalized amino acids or their derivatives, where the cyclohexyl substituent is introduced via alkylation or by using cyclohexyl-containing starting materials.

- Intramolecular cyclization of γ-amino acids or derivatives bearing a cyclohexyl substituent can yield the pyrrolidinone ring.

- Alternatively, three-component reactions involving aldehydes, amines, and Meldrum’s acid or related reagents have been reported for synthesizing functionalized pyrrolidones with carboxylic acid substituents.

Use of Meldrum’s Acid in Multi-Component Reactions

According to research on functionalized 2-pyridone-3-carboxylic acids, a three-component reaction involving:

- A formyl-containing precursor (e.g., 3-formylchromone or similar aldehydes),

- Primary amines,

- Meldrum’s acid,

can efficiently yield carboxylated heterocycles. Although this example is for 2-pyridone derivatives, the methodology is adaptable to pyrrolidine systems, where Meldrum’s acid acts as a carboxyl source and ring closure facilitator.

Alkylation and Functional Group Transformations

The cyclohexyl group can be introduced via:

- Direct alkylation of the pyrrolidine ring nitrogen or carbon atoms using cyclohexyl halides or cyclohexyl organometallic reagents.

- Use of cyclohexyl-substituted amino acid precursors in ring-forming steps.

Subsequent oxidation or functional group manipulation ensures the ketone at the 2-position and carboxylic acid at the 3-position are correctly positioned.

Detailed Preparation Method Example

While direct literature specifically naming "this compound" is scarce, analogous compounds and related heterocycles provide a reliable synthetic blueprint.

Stepwise Synthesis Outline

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of cyclohexyl-substituted amino acid precursor | Alkylation of amino acid or amine with cyclohexyl halide | Base (e.g., NaH), solvent (DMF), room temp to reflux | Introduces cyclohexyl at appropriate position |

| 2. Cyclization to form 2-oxopyrrolidine ring | Intramolecular cyclization via amide bond formation | Acid chloride formation or carbodiimide coupling (e.g., DCC) | Forms lactam ring with ketone at 2-position |

| 3. Introduction or preservation of carboxylic acid at 3-position | Hydrolysis or selective oxidation | Acidic or basic hydrolysis, mild oxidants | Ensures carboxylic acid functionality |

| 4. Purification and characterization | Chromatography, recrystallization | Silica gel column, solvents | Confirm structure by NMR, IR, MS |

Representative Reaction Conditions

- Cyclohexylation: Reaction of a suitable amine with cyclohexyl bromide under basic conditions (e.g., sodium hydride in DMF) at 0–25 °C for several hours.

- Cyclization: Activation of carboxyl group using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalyst in dichloromethane at room temperature to form the lactam ring.

- Hydrolysis: Treatment with aqueous acid or base to liberate the carboxylic acid group if protected or esterified.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- [^1H NMR](pplx://action/followup) : Signals corresponding to cyclohexyl protons (multiplets around 1.0–2.0 ppm), pyrrolidinone ring protons, and acidic proton of carboxylic acid (broad singlet around 10–12 ppm).

- [^13C NMR](pplx://action/followup) : Carbonyl carbons (ketone and acid) typically resonate downfield (~170–200 ppm), cyclohexyl carbons appear between 20–40 ppm.

Infrared Spectroscopy (IR)

- Strong absorption bands near 1700 cm⁻¹ for the ketone (C=O) and carboxylic acid carbonyl groups.

- Broad O–H stretch around 2500–3300 cm⁻¹ indicative of carboxylic acid.

Mass Spectrometry (MS)

- Molecular ion peak consistent with molecular formula C11H17NO_3 (for this compound).

- Fragmentation patterns showing loss of CO_2 or cyclohexyl group.

Comparative Table of Preparation Methods

Research Findings and Notes

- Decarboxylation reactions of related pyrrolidine or pyridone carboxylic acids have been reported using potassium carbonate in toluene, demonstrating mild conditions for functional group transformations without metal catalysts.

- The presence of cyclohexyl groups influences the steric environment and potentially the biological activity of the compound, as seen in related coumarin derivatives where cycloalkyl substitution affected intermolecular interactions and crystallinity.

- Purification typically involves silica gel chromatography and recrystallization, with melting points and spectral data used for confirmation.

- Advanced characterization such as X-ray crystallography can be employed to confirm the stereochemistry and molecular conformation, especially important for cyclohexyl-substituted heterocycles.

化学反应分析

Types of Reactions

4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of esters or amides.

科学研究应用

Medicinal Chemistry

4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic properties. Research indicates that compounds in this class may exhibit:

- Anti-inflammatory Effects : Studies have shown that similar pyrrolidine derivatives can inhibit pro-inflammatory cytokines and enzymes, potentially reducing inflammation in various models.

- Antimicrobial Activity : Pyrrolidine derivatives are noted for their significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against various bacterial strains, suggesting potential use as antimicrobial agents.

- Antitumor Activity : There is growing evidence that pyrrolidine derivatives can induce apoptosis in cancer cells. In vitro studies have highlighted their ability to interfere with cell cycle progression, making them candidates for cancer therapy.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It can undergo various chemical reactions:

- Oxidation and Reduction : The compound can be oxidized to form corresponding carboxylic acids or ketones, while reduction can convert ketone groups to alcohols.

- Substitution Reactions : The methoxy group in related compounds can be substituted under appropriate conditions, allowing for the synthesis of more complex molecules.

Enzyme Inhibition Studies

Research has identified this compound as a potential inhibitor of specific enzymes involved in critical biological pathways. For instance:

- Inhibition of InhA : A study highlighted the discovery of pyrrolidine carboxamides as potent inhibitors of InhA, an enzyme from Mycobacterium tuberculosis. These inhibitors demonstrated significant potency, indicating the potential of pyrrolidine derivatives in developing new antituberculosis agents .

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Activity

In an investigation into the antitumor properties of pyrrolidine derivatives, researchers found that specific compounds could significantly reduce tumor cell viability in vitro. The study highlighted the mechanism involving apoptosis induction and disruption of cell cycle progression.

Case Study 2: Enzyme Inhibition

A high-throughput screening identified several pyrrolidine carboxamides as effective inhibitors of InhA from Mycobacterium tuberculosis. The lead compound showed an IC50 value significantly lower than previously known inhibitors, showcasing the potential for developing new antitubercular therapies .

作用机制

The mechanism of action of 4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid

- Substituents : Cyclohexyl (4-position), carboxylic acid (3-position), oxo (2-position).

- Core structure: Pyrrolidinone ring.

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)

- Substituents : Methyl (1-position), carboxylic acid (3-position), oxo (5-position).

- Core structure: Pyrrolidinone ring but with distinct substituent positioning .

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5)

- Substituents : Cyclohexyl (3-position), hydrazone (4-position).

- Core structure: Indenopyrazole fused ring system, diverging entirely from pyrrolidinone derivatives .

Physicochemical Properties

Key Observations :

- The cyclohexyl group in the target compound increases hydrophobicity compared to the methyl-substituted analog.

- The indenopyrazole derivative’s larger fused-ring system results in a significantly higher molecular weight, likely reducing aqueous solubility.

Reactivity and Functional Group Behavior

- Carboxylic Acid Reactivity : Both this compound and 1-methyl-5-oxopyrrolidine-3-carboxylic acid undergo typical carboxylic acid reactions (e.g., esterification, amidation). However, steric hindrance from the cyclohexyl group in the former may slow nucleophilic attacks at the 3-position .

- Ring Stability: The pyrrolidinone ring’s oxo group enhances ring stability compared to non-oxygenated analogs.

生物活性

4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a cyclohexyl group and a carboxylic acid functional group. Its molecular structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways, which may lead to reduced inflammation and pain relief.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity, which could have implications for therapeutic applications in conditions such as pain and inflammation.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit anticancer properties. For instance, when tested on A549 human lung adenocarcinoma cells, the compound demonstrated significant cytotoxicity, reducing cell viability at concentrations comparable to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 66 | A549 |

| Cisplatin | 10 | A549 |

This data suggests that the compound has potential as an anticancer agent, particularly in lung cancer treatment.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays. It has been noted to inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This characteristic positions the compound as a potential candidate for developing anti-inflammatory drugs .

Case Studies

- Cytotoxicity Assessment : In one study involving various pyrrolidine derivatives, the cytotoxic effects against both cancerous and non-cancerous cell lines were evaluated using MTT assays. The results indicated that while some derivatives showed potent activity against cancer cells, they also exhibited cytotoxicity towards non-cancerous cells. This highlights the need for further structural modifications to enhance selectivity .

- Antimicrobial Activity : Another area of investigation includes the antimicrobial properties of related compounds. Studies have shown that certain pyrrolidine derivatives possess significant activity against multidrug-resistant bacterial strains, indicating a broader therapeutic potential beyond anticancer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。